Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Description
Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.762. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the condensation of 2-aminothiazole with ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate, followed by cyclization and esterification reactions.
Starting Materials
Ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate, 2-aminothiazole, Sodium ethoxide, Ethyl acetate, Hydrochloric acid, Sodium bicarbonate
Reaction
Step 1: Ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate is reacted with sodium ethoxide in ethyl acetate to form the corresponding enolate., Step 2: 2-aminothiazole is added to the reaction mixture and the resulting mixture is heated to 60-70°C for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by adding hydrochloric acid and heating the mixture to 100°C for several hours., Step 4: The cyclized intermediate is then treated with sodium bicarbonate to neutralize the mixture., Step 5: Esterification is carried out by adding ethyl chloroformate and triethylamine to the mixture, followed by heating at 80-90°C for several hours., Step 6: The resulting product, Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is isolated by filtration and recrystallization.
properties
IUPAC Name |
ethyl 7-chloro-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-2-21-13(20)9-7-18(14-16-5-6-22-14)12-8(11(9)19)3-4-10(15)17-12/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCQORBUCWBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)Cl)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
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